molecular formula C13H11Cl2N3OS B274536 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

Cat. No. B274536
M. Wt: 328.2 g/mol
InChI Key: VLRAMIRWOXSBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications, including the study of biochemical and physiological effects.

Scientific Research Applications

1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone has been used in various scientific applications, including the study of cancer, inflammation, and neurological disorders. This compound has shown potential as a therapeutic agent for these conditions due to its ability to modulate specific biochemical pathways.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cancer cell growth, and modulate neurotransmitter release. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone in lab experiments include its ability to modulate specific biochemical pathways and its potential as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential side effects. Additionally, there is a need for further research on the synthesis of this compound and its derivatives to improve its effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone involves the reaction of 2,2-dichlorocyclopropylphenylacetonitrile with thiosemicarbazide in the presence of a base such as potassium hydroxide. The resulting compound is then treated with acetic anhydride to form the final product. This synthesis method has been described in detail in various scientific publications.

properties

Molecular Formula

C13H11Cl2N3OS

Molecular Weight

328.2 g/mol

IUPAC Name

1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

InChI

InChI=1S/C13H11Cl2N3OS/c14-13(15)5-10(13)8-1-3-9(4-2-8)11(19)6-20-12-16-7-17-18-12/h1-4,7,10H,5-6H2,(H,16,17,18)

InChI Key

VLRAMIRWOXSBRA-UHFFFAOYSA-N

SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NC=NN3

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NC=NN3

Origin of Product

United States

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